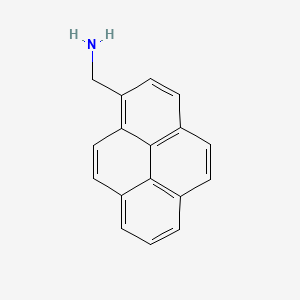

Pyren-1-ylmethanamine

Description

Contextualization of Pyrene-based Amines within Contemporary Chemical Disciplines

Pyrene (B120774) and its derivatives have long been a focus of interest in various chemical disciplines due to their distinctive electronic and photophysical characteristics. uky.eduresearchgate.net These polycyclic aromatic hydrocarbons are known for their high fluorescence quantum yields and the formation of excimers, which are excited-state dimers that emit light at a longer wavelength than the monomer. uky.edumdpi.com This property is particularly useful for probing molecular proximity and aggregation phenomena. mdpi.com

In recent years, the incorporation of amine functionalities into the pyrene structure has significantly broadened their applicability. Pyrene-based amines serve as versatile intermediates in organic synthesis and as key components in the construction of functional materials. uminho.ptsci-hub.se They are utilized in the development of chemosensors, organic light-emitting diodes (OLEDs), and supramolecular assemblies. mdpi.commdpi.comacs.org The amine group provides a reactive handle for further chemical modifications, allowing for the covalent attachment of pyrene units to other molecules and materials. uminho.ptrsc.org

Foundational Significance of Pyren-1-ylmethanamine as a Molecular Scaffold

This compound, with its simple yet elegant structure combining the fluorescent pyrene core with a reactive primary amine, serves as a fundamental molecular scaffold. biosynth.commdpi.com This structure allows for its use as a building block in the synthesis of more elaborate molecules with tailored properties. uminho.pt For instance, it can be reacted with various electrophiles to create a wide range of derivatives, including amides, imines, and secondary or tertiary amines. uminho.ptsci-hub.se

The concept of a molecular scaffold is central to modern chemistry, providing a defined framework for the systematic arrangement of functional groups. mdpi.com In this context, this compound offers a robust platform for introducing the desirable photophysical properties of pyrene into larger systems. nih.gov Its ability to participate in the formation of supramolecular structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, further enhances its utility. nih.govresearchgate.net These interactions can lead to the self-assembly of ordered nanostructures with emergent functions. researchgate.net

Overview of Methodological Approaches in Pyrene Derivative Investigations

The study of this compound and its derivatives relies on a suite of advanced analytical and spectroscopic techniques.

Synthesis and Characterization: The synthesis of this compound derivatives often involves standard organic reactions such as Schiff base condensation or nucleophilic substitution. uminho.ptsci-hub.se The resulting products are typically characterized using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while mass spectrometry confirms the molecular weight. uminho.ptnih.gov Infrared (IR) spectroscopy is used to identify key functional groups. nih.gov

Photophysical Studies: The investigation of the fluorescent properties of these compounds is a key area of research. uminho.pt Steady-state and time-resolved fluorescence spectroscopy are employed to determine parameters such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. uminho.ptsemanticscholar.org These studies provide insights into the influence of the molecular environment on the photophysical behavior of the pyrene moiety, including its sensitivity to solvent polarity and its propensity for excimer formation. uminho.pt

Computational Modeling: Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), play a crucial role in understanding the electronic structure and excited-state properties of pyrene derivatives. rsc.orgrsc.org These computational methods can predict spectroscopic properties and provide a deeper understanding of the underlying photophysical processes, complementing experimental findings. rsc.org

Material and Supramolecular Analysis: When this compound is incorporated into materials or supramolecular assemblies, techniques such as X-ray diffraction are used to determine the solid-state packing and morphology. nih.gov For self-assembled structures in solution, methods like dynamic light scattering and transmission electron microscopy can provide information on their size and shape. researchgate.net

Detailed Research Findings

Recent research has highlighted the versatility of this compound in creating novel functional molecules. For example, it has been used in the synthesis of new pyrenylamino acids. uminho.pt In one study, this compound hydrochloride was reacted with a derivative of β-bromodehydroalanine to produce fluorescent amino acid analogues. uminho.pt The photophysical properties of these new compounds were thoroughly investigated, revealing their potential as fluorescent probes for studying peptides and proteins. uminho.pt One of the synthesized compounds exhibited solvent-sensitive emission, making it a useful polarity probe, while another demonstrated monomer-excimer kinetics, which could be used to monitor changes in microviscosity. uminho.pt

The table below summarizes some key photophysical properties of a synthesized pyrenylamino acid derivative (compound 5 in the cited study) in different solvents. uminho.pt

| Solvent | Absorption Max (λabs, nm) | Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Ethanol (B145695) | 345 | 38,000 | 378, 397 | 0.45 |

| Ethyl acetate (B1210297) | 344 | 41,700 | 377, 396 | 0.58 |

| Dichloromethane (B109758) | 345 | 41,700 | 377, 396 | 0.65 |

| Acetonitrile | 344 | 40,700 | 378, 397 | 0.55 |

| n-Hexane | 343 | 38,900 | 375, 394 | 0.88 |

This table is based on data from a study on new pyrenylamino acids. uminho.pt

These findings underscore the foundational importance of this compound as a building block for creating sophisticated chemical tools with tailored photophysical responses. The ability to fine-tune these properties through chemical modification opens up a wide range of possibilities for advanced applications in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

pyren-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNXEWGKCWPLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383192 | |

| Record name | Pyren-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3786-54-7 | |

| Record name | Pyren-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyren 1 Ylmethanamine and Its Advanced Derivatives

Direct Synthetic Pathways to Pyren-1-ylmethanamine

The synthesis of this compound, a valuable building block in various chemical applications, can be achieved through several direct pathways. These methods primarily focus on the introduction of an aminomethyl group onto the pyrene (B120774) core.

Reductive Amination Strategies

A prominent and widely utilized method for synthesizing this compound and its derivatives is the reductive amination of pyrene-1-carbaldehyde. nih.gov This reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or its equivalent, to form an imine intermediate, which is subsequently reduced to the desired amine.

One common approach involves the reaction of pyrene-1-carbaldehyde with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime, which is then reduced to yield this compound. researchgate.net Another variation employs a one-pot reaction of pyrene-1-carbaldehyde with dimethylformamide (DMF) to produce N,N-Dimethyl-1-(pyren-1-yl)methanamine. rsc.org

The choice of reducing agent is crucial for the efficiency of the reductive amination process. Common reducing agents include sodium cyanoborohydride (NaCNBH3) and catalytic hydrogenation. nih.gov For instance, N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been synthesized via reductive amination of pyrene-1-carbaldehyde with the corresponding pyrrolidinol using NaCNBH3 as the reducing agent. nih.gov

Catalytic Systems and Reaction Optimizations

The efficiency of reductive amination can be significantly enhanced through the use of catalytic systems. Both metal-based and organocatalytic systems have been explored for this purpose. For example, chiral half-sandwich iridium catalysts have been designed for transfer hydrogenative direct asymmetric reductive amination, offering a pathway to chiral amines. researchgate.net

Reaction conditions such as solvent, temperature, and pH play a critical role in optimizing the yield and purity of the product. For instance, the derivatization reaction of pyrene sulfonyl chloride with biogenic amines, a nucleophilic substitution, requires a moderately alkaline medium to deprotonate the amines. However, a highly alkaline environment can lead to the decomposition of the resulting pyrene derivatives. nih.gov

Conversion of this compound Hydrochloride to Free Base

This compound is often synthesized and stored as its hydrochloride salt due to its stability. sigmaaldrich.com The conversion of the hydrochloride salt to the free amine is a necessary step for many subsequent reactions. This is typically achieved by treating the salt with a base.

Common methods include washing with a saturated sodium bicarbonate (NaHCO3) solution or using a stronger base like sodium hydroxide (B78521) (NaOH) to achieve a higher pH. researchgate.net The choice of base and solvent depends on the solubility of the free amine. For amines that are soluble in the aqueous layer, extraction with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) is necessary. researchgate.net In some cases, deprotonation can be achieved using an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). escholarship.org Another technique involves using propylene (B89431) oxide in methanol (B129727), which acts as an HCl scavenger. researchgate.net Ion exchange resins, such as SCX (Si-Tosic Acid), can also be employed to isolate the free amine. researchgate.net

Functionalization and Derivatization Strategies

The versatility of this compound stems from its amenability to a wide range of functionalization and derivatization reactions, targeting both the amine group and the pyrene core.

Amine-Directed Covalent Modifications (e.g., Schiff Base Formation, Acylation)

The primary amine group of this compound is a key site for covalent modifications, allowing for the construction of more complex molecules.

Schiff Base Formation: this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an azomethine (–C=N–) group. nih.govresearchgate.netscispace.com This reaction is a cornerstone for synthesizing a variety of pyrene-based derivatives with diverse applications. ekb.eg For example, novel pyrene-appended Schiff base organotin(IV) compounds have been synthesized by condensing this compound with organotin derivatives of 4-aminobenzoic acid. rsc.org

Acylation: The amine group can be acylated using acylating agents to form amides. For instance, N-(pyren-1-ylmethyl)ferrocenyl-1-carboxamide has been synthesized through the nucleophilic attack of deprotonated this compound onto a ferrocene (B1249389) carbonyl group. escholarship.org This type of modification is crucial for introducing new functional moieties and tuning the electronic and photophysical properties of the pyrene derivative.

Pyrene Core Functionalization Methodologies

Direct functionalization of the pyrene core in this compound derivatives presents a greater challenge due to the multiple reactive sites on the pyrene ring system. The 1-, 3-, 6-, and 8-positions are the most accessible for electrophilic substitution. sci-hub.seworktribe.com

Recent advances in C-H functionalization have provided powerful tools for site-selective modification of the pyrene core. mdpi.com Transition metal-catalyzed reactions, such as those using palladium or iridium catalysts, have enabled the introduction of various substituents at specific positions. worktribe.commdpi.com For example, directing group-assisted C-H functionalization has been employed to achieve arylation and alkylation at the C10 position of the pyrene core in N-(pyren-1-yl)picolinamide derivatives. mdpi.com

Other classical methods for pyrene functionalization include formylation, bromination, and oxidation, which can be directed to either the active sites or the K-region (4, 5, 9, and 10-positions) by carefully selecting the reaction conditions and catalysts. worktribe.comnih.gov These strategies pave the way for creating a diverse library of pyrene-based compounds with tailored properties for various applications in materials science and chemical biology. researchgate.net

Table of Synthetic Strategies for this compound and Derivatives

| Synthetic Goal | Methodology | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| This compound | Reductive Amination | Pyrene-1-carbaldehyde, NaCNBH3 | nih.gov |

| N,N-Dimethyl-1-(pyren-1-yl)methanamine | Reductive Amination | Pyrene-1-carbaldehyde, DMF | rsc.org |

| Free this compound | Base Treatment | This compound HCl, NaHCO3/NaOH | researchgate.net |

| Pyrene-based Schiff Bases | Condensation Reaction | This compound, Aldehydes/Ketones | nih.govrsc.org |

| N-(pyren-1-ylmethyl)ferrocenyl-1-carboxamide | Acylation | This compound, Ferrocene carbonyl | escholarship.org |

| C10-functionalized Pyrene | C-H Functionalization | N-(pyren-1-yl)picolinamide, Pd(II) catalyst | mdpi.com |

Multi-Component Reaction Incorporations

The synthesis of complex molecular architectures from simple starting materials in a single step is a cornerstone of modern organic chemistry, and multi-component reactions (MCRs) are a powerful tool in this endeavor. For pyrene-based compounds, MCRs offer an efficient pathway to generate highly functionalized derivatives with diverse properties. These reactions are characterized by their high atom economy, operational simplicity, and the ability to construct complex molecules by forming multiple chemical bonds in a single operation.

A notable example is the development of a domino four-component condensation reaction to produce novel, poly-functionalized nicotinonitriles that incorporate a pyrene moiety. rsc.org This protocol involves the reaction of 1-(pyren-1-yl)ethanone, various aromatic aldehydes, 3-oxo-3-(pyren-1-yl)propanenitrile, and ammonium (B1175870) acetate. rsc.org The reaction proceeds in acetic acid, and its key advantages include short reaction times, excellent yields, and a straightforward experimental workup. This metal-free approach facilitates the formation of both C–C and C–N bonds in one pot, demonstrating high operative competence and substrate diversity. rsc.org The resulting nicotinonitrile derivatives exhibit strong blue-green fluorescence, suggesting their potential application in materials science. rsc.org

Another significant application of MCRs in this field is the Chichibabin pyridine (B92270) synthesis, which has been adapted to create pyrene-conjugated pyridine derivatives. researchgate.netresearchgate.net This method has been used to efficiently synthesize structural isomers of pyrene-conjugated di-tolylpyridines. researchgate.net Such strategies are crucial for developing novel fluorescent probes and materials for applications like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The photophysical properties of these MCR products are often highly sensitive to their structural arrangement, allowing for the fine-tuning of their emissive characteristics. dntb.gov.ua

Table 1: Example of a Multi-Component Reaction for Pyrene Derivative Synthesis

| Reaction Type | Reactants | Key Features | Resulting Derivative | Reference |

|---|---|---|---|---|

| Domino Four-Component Condensation | 1-(pyren-1-yl)ethanone, Aromatic Aldehydes, 3-oxo-3-(pyren-1-yl)propanenitrile, Ammonium Acetate | Short reaction time, excellent yield, easy workup, metal-free conditions. | Poly-functionalized Nicotinonitriles | rsc.org |

Advanced Purification and Isolation Techniques for Synthesized Pyrene Compounds

The purification and isolation of pyrene compounds are critical steps to ensure high purity, which is essential for their application in areas like materials science and electronics. Due to the nature of polycyclic aromatic hydrocarbons (PAHs), specialized techniques are often required to remove impurities, which can include starting materials, by-products, and isomers.

Column chromatography is a fundamental and widely used technique. Various stationary phases are employed depending on the specific impurities to be removed. For instance, column chromatography on Florisil, silica (B1680970), or alumina (B75360) can effectively remove impurities like 1,2,3,6,7,8-hexahydropyrene (B104253) (HHPy). rsc.org Basic aluminum oxide has also been successfully used for the column chromatography purification of pyrene. epa.gov For certain applications, a pre-purification of the commercial pyrene starting material via column chromatography is necessary before its use in subsequent reactions. rsc.org High-temperature sublimation is another method employed for the purification of prepared pyrene compounds. rsc.org

Beyond traditional methods, several advanced techniques offer improved efficiency, speed, and reduced solvent consumption. These include:

Solid Phase Extraction (SPE): This technique has proven effective for the isolation and purification of pyrene derivatives. A study comparing different SPE stationary phases found that Florisil® columns provided a recovery of 91.63% for benzo[a]pyrene, a related PAH, from a biological matrix, demonstrating its suitability for purification tasks. earthdoc.org

Advanced Extraction Techniques: For isolating PAHs from various matrices, methods such as accelerated solvent extraction (ASE), supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE) are employed. fda.gov.tw

Microextraction Techniques: Miniaturized methods like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are gaining popularity due to their simplicity, high efficiency, and cost-effectiveness, stemming from low solvent and sorbent usage. fda.gov.tw

The choice of purification method depends on the scale of the synthesis, the nature of the compound, and the impurities present. Often, a combination of techniques is required to achieve the desired level of purity.

Table 2: Comparison of Purification Techniques for Pyrene and Related Compounds

| Technique | Principle | Typical Application | Reported Efficiency/Recovery | Reference |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., Alumina, Silica, Florisil). | Removal of by-products such as HHPy; General purification of reaction mixtures. | Method-dependent; effective for removing specific impurities. | rsc.orgepa.gov |

| High-Temperature Sublimation | Purification based on differences in volatility under vacuum at elevated temperatures. | Purification of stable, non-volatile pyrene compounds. | Yields very pure compounds. | rsc.org |

| Solid Phase Extraction (SPE) | Partitioning of compounds between a solid phase and a liquid phase, allowing for separation. | Isolation and purification from complex mixtures. | 91.63% recovery (benzo[a]pyrene on Florisil®); 117.03% recovery (microcolumn chromatography). | earthdoc.org |

| Advanced Extraction (ASE, SFE, MAE) | Use of elevated temperatures/pressures or microwave energy to enhance extraction efficiency. | Efficient isolation of PAHs from various sample matrices. | Generally high efficiency and faster than conventional methods. | fda.gov.tw |

| Microextraction (SPME, LPME) | Miniaturized extraction using low volumes of solvents or coated fibers. | Green chemistry approach for extraction and sample preparation. | High efficiency with minimal resource consumption. | fda.gov.tw |

Comprehensive Spectroscopic and Analytical Characterization of Pyren 1 Ylmethanamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For Pyren-1-ylmethanamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound is characterized by a complex set of signals in the aromatic region, corresponding to the nine protons of the pyrene (B120774) ring system, and distinct signals for the benzylic methylene (B1212753) (-CH₂) and primary amine (-NH₂) protons. The aromatic protons typically appear as a series of multiplets and doublets between δ 8.0 and 8.5 ppm. The methylene protons, being adjacent to the electron-withdrawing pyrene ring, are expected to resonate as a singlet at approximately 4.4-4.8 ppm. The amine protons usually appear as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing the resonances for all 17 carbon atoms in the molecule. The sixteen carbons of the pyrene moiety produce a cluster of signals in the aromatic region (approximately δ 123-132 ppm). The methylene carbon (-CH₂) signal is anticipated to appear in the range of δ 45-55 ppm.

Detailed spectral assignments are often based on data from closely related structures, such as N,N-dimethyl-1-(pyren-1-yl)methanamine. rsc.org The chemical shifts for the pyrene core in both compounds are nearly identical.

| ¹H NMR Spectral Data (Predicted) | ¹³C NMR Spectral Data (Predicted) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.50-7.90 | Ar-H (Pyrene ring protons, 9H) | ~132-123 | Ar-C (Pyrene ring carbons, 16C) |

| ~4.50 | -CH₂- (Methylene protons, 2H) | ~46 | -CH₂- (Methylene carbon, 1C) |

| ~1.5-2.5 (broad s) | -NH₂ (Amine protons, 2H) |

To definitively assign the complex resonances of the pyrene system and confirm the connectivity of the aminomethyl group, two-dimensional (2D) NMR experiments are indispensable. emerypharma.comyoutube.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal the coupling network among the adjacent protons within the pyrene ring, aiding in their specific assignment. No correlation would be expected for the -CH₂- singlet or the -NH₂ protons, confirming their isolation from other proton-bearing groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). sdsu.edu This is crucial for assigning the carbon signals. Each proton on the pyrene ring would show a correlation to its corresponding carbon atom. The methylene proton signal (~4.5 ppm) would correlate to the methylene carbon signal (~46 ppm).

High-Resolution Mass Spectrometric (HRMS) Elucidation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₇H₁₃N), the calculated exact mass is 231.1048 g/mol . nih.gov HRMS analysis would yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), confirming the molecular formula. bioanalysis-zone.com

The fragmentation pattern observed in mass spectrometry, particularly with hard ionization techniques like Electron Ionization (EI), offers valuable structural information. acdlabs.com For this compound, the most prominent fragmentation pathway involves the cleavage of the C-C bond between the pyrene ring and the aminomethyl group (an α-cleavage for the amine). uou.ac.in This is due to the high stability of the resulting pyrenylmethyl cation.

The expected fragmentation would be: [C₁₆H₉-CH₂NH₂]⁺• → [C₁₆H₉-CH₂]⁺ + •NH₂

The base peak in the mass spectrum is therefore expected to be the pyrenylmethyl cation ([M-16]⁺) at an m/z of 215. The molecular ion peak (M⁺•) at m/z 231 would also be observed, likely with significant intensity due to the stability of the aromatic system.

Vibrational Spectroscopic Investigations: FT-IR and Raman Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. thermofisher.comspectroscopyonline.com The resulting spectra provide a characteristic fingerprint, identifying the functional groups present.

For this compound, the key expected vibrational bands include:

N-H Stretching: The primary amine group (-NH₂) should exhibit two distinct stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric vibrations.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyrene ring typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

Aliphatic C-H Stretching: The methylene (-CH₂) group will show asymmetric and symmetric stretching bands in the 2950-2850 cm⁻¹ region.

N-H Bending (Scissoring): A characteristic bending vibration for primary amines is found in the 1650-1580 cm⁻¹ range.

Aromatic C=C Stretching: The pyrene ring system will produce several characteristic skeletal stretching vibrations between 1620 and 1400 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations of the aromatic ring are strong in the IR spectrum and appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | FT-IR |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2950 - 2850 | FT-IR, Raman |

| N-H Scissoring | 1650 - 1580 | FT-IR |

| Aromatic C=C Ring Stretch | 1620 - 1400 | FT-IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FT-IR |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are dominated by the large, conjugated π-system of the pyrene moiety, which acts as a chromophore.

The UV-Vis absorption spectrum of a compound provides insight into its electronic transitions. oecd.org Pyrene and its derivatives are known for their highly structured absorption spectra. researchgate.net The spectrum of pyrene itself typically displays several distinct bands of absorption. The most intense band (La band) appears around 240 nm, with another strong set of peaks (Bb band) around 275 nm, and a series of weaker, finely structured vibrational bands (Lb band) in the 300-380 nm range. mdpi.com

| Electronic Transition | Approximate λₘₐₓ (nm) for Pyrene Derivatives |

|---|---|

| S₀ → S₃ (La band) | ~240-250 |

| S₀ → S₂ (Bb band) | ~275-285 |

| S₀ → S₁ (Lb band) | ~320, ~335, ~350, ~370 (Vibronic structure) |

Steady-State Fluorescence Emission Spectroscopy (e.g., Solvent Polarity Effects, Quantum Yields)

The fluorescence emission of pyrene and its derivatives is highly sensitive to the polarity of the surrounding solvent. researchgate.netevidentscientific.com This sensitivity is particularly evident in the vibronic fine structure of the emission spectrum. The ratio of the intensity of the first vibronic band (I1) to the third (I3), denoted as the I1/I3 ratio, is a well-established indicator of solvent polarity. uwaterloo.caresearchgate.net In non-polar solvents, the I1 band is less intense, while in polar solvents, its intensity increases significantly relative to the I3 band. researchgate.netevidentscientific.com For instance, the I1/I3 ratio for pyrene ranges from approximately 0.47 in the vapor phase to 1.95 in a highly polar solvent like dimethyl sulfoxide. researchgate.netresearchgate.net This phenomenon allows pyrene-based compounds, including this compound derivatives, to be used as probes to characterize the micropolarity of their environment, such as within macromolecules. researchgate.netuwaterloo.ca

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is also influenced by the solvent. Studies on pyrene derivatives have shown that quantum yields can be quite high, often in the range of 0.75 to 0.99 in solvents like dichloromethane (B109758). core.ac.uk The quantum yield of a this compound derivative, specifically a pyrenylamino acid, was found to be 0.45 in ethanol (B145695) and 0.31 in ethyl acetate (B1210297), demonstrating the solvent's impact on emission efficiency. uminho.pt

Table 1: Photophysical Data for a this compound Derivative in Different Solvents uminho.pt

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Absorption Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Ethanol | 345 | 380 | - | 0.45 |

| Ethyl Acetate | 345 | 380 | - | 0.31 |

Data for a specific pyrenylamino acid derivative. uminho.pt Fluorescence quantum yields were determined relative to 9,10-diphenylanthracene (B110198) in ethanol (ΦF=0.95). uminho.pt

Time-Resolved Fluorescence Spectroscopy and Excited-State Dynamics (e.g., Excimer and Exciplex Formation)

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of this compound systems, including the formation of excimers and exciplexes. colostate.edu An excimer is an excited-state dimer that forms when an excited molecule interacts with a ground-state molecule of the same species. researchgate.net This interaction leads to a new, broad, and red-shifted emission band at the expense of the monomer emission. colostate.eduresearchgate.net

The formation of pyrene excimers is a dynamic process that can be observed through time-resolved fluorescence measurements. nih.gov The rate of excimer formation is dependent on factors such as concentration and the viscosity of the medium. uminho.ptcolostate.edu For a bipyrenyl derivative of a pyrenylamino acid, the rate constant for excimer formation (k1) was determined to be 1.43 × 108 s-1 in ethanol and 1.80 × 108 s-1 in ethyl acetate. uminho.pt The lifetime of the pyrene excimer is typically long, on the order of 100 nanoseconds or more, which allows for its detection even in complex biological systems. researchgate.net

Excited-state dynamics also encompass intramolecular charge transfer (ICT) processes, which are particularly relevant for "push-pull" pyrene derivatives. rsc.org These processes, influenced by solvent polarity, can be studied using femtosecond transient absorption spectroscopy. rsc.org The similarity in the molecular structure and potential energy curves of pyrene in its ground (S0) and first excited (S1) states contributes to slow radiationless transitions, resulting in a long fluorescence lifetime. nih.gov

Table 2: Rate Constants for Excimer Dynamics of a Bipyrenyl Pyrenylamino Acid Derivative uminho.pt

| Parameter | Ethanol | Ethyl Acetate |

|---|---|---|

| k1 (s-1) | 1.43 × 108 | 1.80 × 108 |

| k-1 (s-1) | 6.48 × 107 | 4.92 × 107 |

| kE (s-1) | 3.65 × 107 | 3.31 × 107 |

| α | 0.81 | 0.79 |

k1: rate constant for excimer formation; k-1: rate constant for excimer dissociation; kE: excimer reciprocal lifetime; α: fraction of light absorbed by non-associated pyrenyl groups. uminho.pt

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of this compound and its derivatives in the solid state.

While a crystal structure for the parent this compound was not found in the searched results, crystal structures of several derivatives have been reported. For instance, the crystal structures of copper(II) and platinum(II) complexes with a pyrene-appended dipicolylamine ligand have been determined by single-crystal X-ray diffraction. researchgate.net Similarly, the structures of pyrene-based asymmetric hexaarylbenzene derivatives have been elucidated, revealing how substituents influence the molecular geometry and packing in the solid state. gdut.edu.cn These studies demonstrate that the bulky nature of substituents can prevent π-π stacking, which in turn affects the material's photophysical properties by inhibiting excimer formation in the solid state. core.ac.uk

The process of X-ray crystallography involves growing single crystals of the compound, which can be a challenging step. youtube.com Once suitable crystals are obtained, they are irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a 3D model of the molecule's atomic structure. youtube.com

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for separating components in a mixture. pjmhsonline.com For pyrene-containing compounds, reversed-phase HPLC using a C18 column is often utilized. hplc.eu Detection can be achieved using a UV detector, typically at a wavelength around 254 nm, or a fluorescence detector for enhanced sensitivity and selectivity. blackmeditjournal.org The retention time of the compound is a key parameter for its identification. For example, in one study, the retention time for pyrene was found to be 1.74 minutes under specific HPLC conditions. blackmeditjournal.org The method can be optimized by adjusting the mobile phase composition, such as the ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to water, and the use of additives like triethylamine (B128534) to improve peak shape. pjmhsonline.comhplc.eu

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive technique used for monitoring reaction progress and identifying impurities. A silica (B1680970) plate is typically used as the stationary phase, and a solvent system, such as a mixture of dichloromethane and methanol (e.g., 9:1), serves as the mobile phase. The separated spots can be visualized under UV light, allowing for a qualitative assessment of purity.

Both HPLC and TLC are crucial tools in the synthesis and characterization of this compound, ensuring the quality and purity of the compound for subsequent studies and applications. nih.gov

Theoretical and Computational Chemistry of Pyren 1 Ylmethanamine and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure)

No dedicated studies reporting comprehensive Density Functional Theory (DFT) calculations specifically for the electronic structure of Pyren-1-ylmethanamine were identified. DFT is a workhorse of computational chemistry used to determine optimized geometry, electron distribution, and other fundamental electronic properties. While DFT has been applied to a wide range of pyrene (B120774) derivatives diva-portal.orggoogle.comresearchgate.netescholarship.orggoogle.comresearchgate.net, the specific data for this compound, such as bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charge distributions, remains unpublished. Such data would be critical for understanding how the aminomethyl substituent electronically perturbs the pyrene ring system.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Detailed Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and its potential as an electron donor or acceptor. For this compound, specific values for HOMO energy, LUMO energy, and the HOMO-LUMO gap have not been reported in the literature. While studies on other pyrene derivatives have used FMO analysis to explain their properties unibo.itacs.org, this vital information is not available for this compound. Data on global reactivity descriptors that can be derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, are consequently also unavailable.

Excited State Computations and Photophysical Property Simulations

The photophysical properties of pyrene and its derivatives are of immense interest. Excited state computations, often performed using Time-Dependent Density Functional Theory (TD-DFT), are essential for simulating absorption (UV-Vis) and emission (fluorescence) spectra, and for understanding phenomena like intramolecular charge transfer (ICT). There is no specific literature detailing TD-DFT calculations on this compound to predict its absorption maxima (λ_max), oscillator strengths, or the nature of its electronic transitions. While it is known to be a fluorescent probe, the specific theoretical underpinnings of its photophysical behavior have not been computationally explored and reported.

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and interactions with surrounding molecules or solvents over time. For this compound, MD simulations could provide insight into the flexibility of the aminomethyl side chain and how the molecule interacts with others through processes like π-π stacking of the pyrene cores. No studies employing MD simulations to investigate these aspects of this compound were found.

Correlation of Computational Predictions with Experimental Data

A key aspect of computational chemistry is the validation of theoretical models by comparing predicted data with experimental results. Given the lack of published computational data for this compound across the areas mentioned above, no studies performing a direct correlation between theoretical predictions and experimental findings for its electronic and photophysical properties could be identified. While experimental use of the compound exists, the complementary computational analysis is missing.

Applications in Supramolecular Chemistry and Molecular Self Assembly

Design and Synthesis of Pyren-1-ylmethanamine-based Molecular Receptors

Molecular receptors are entities designed to selectively bind to other molecules, known as guests. The pyrene (B120774) moiety of this compound serves as an excellent fluorescent reporter, allowing for the detection of binding events through changes in its emission spectrum. medchemexpress.commedchemexpress.com The synthesis of these receptors often involves multi-step procedures to attach the pyrene unit to a larger scaffold capable of molecular recognition.

A common strategy involves the use of this compound as a starting material or key intermediate. For instance, novel enantiopure azacrown and diazacrown ethers incorporating a pyrene fluorophore have been synthesized. semanticscholar.orgbme.hu These syntheses can involve the reaction of this compound with other organic molecules to build the final receptor structure. semanticscholar.org The resulting receptors can act as chemosensors, exhibiting fluorescence enhancement in the presence of specific guests like protonated primary amines and amino acid esters, a process often based on photoinduced electron transfer (PET). semanticscholar.org

Another approach involves the functionalization of other molecules with pyrene units. For example, pyrene-functionalized nanojars, which are supramolecular coordination complexes, have been created by synthesizing pyrene derivatives that can then self-assemble into these larger structures. nih.gov The synthesis of such derivatives can be achieved through reactions like the Suzuki coupling, where a pyrene-containing boronic acid ester is reacted with another molecule. nih.gov

Interactive Table 1: Synthesis of this compound-based Molecular Receptors

| Receptor Type | Synthetic Strategy | Key Starting Materials | Target Guests |

| Azacrown and Diazacrown Ethers | Multistep synthesis involving the attachment of a pyrene unit to a crown ether framework. semanticscholar.orgbme.hu | This compound, enantiopure diols, and other organic building blocks. semanticscholar.org | Protonated chiral primary amines, amino acid esters. semanticscholar.org |

| Pyrene-Functionalized Nanojars | Synthesis of pyrene-containing pyrazole (B372694) ligands followed by self-assembly into copper-based nanojars. nih.gov | 1-Bromopyrene, pyrazole boronic acid pinacol (B44631) ester. nih.gov | Anions like carbonate, sulfate, phosphate. nih.gov |

| Pyrene-Anthracene Conjugated Rods | Horner-Wadsworth–Emmons reaction to create fully conjugated molecular rods. benthamopen.com | 1-Pyrenecarboxaldehyde, anthracene (B1667546) derivatives. benthamopen.com | Not specified, designed for charge-transfer properties. benthamopen.com |

Formation of Supramolecular Architectures through Non-Covalent Interactions

The self-assembly of this compound and its derivatives into well-defined supramolecular architectures is driven by a variety of non-covalent interactions. These weak forces, acting in concert, dictate the final structure and properties of the resulting assembly. csic.es

π-π Stacking Interactions and Excimer-Controlled Assemblies

The large, planar aromatic surface of the pyrene moiety predisposes it to strong π-π stacking interactions. csic.esrsc.org These interactions are a primary driving force for the aggregation of pyrene-containing molecules. When two pyrene units are in close proximity (less than 5 Å), they can form an "excimer" (excited-state dimer) upon photoexcitation. researchgate.net This excimer has a characteristic broad, red-shifted fluorescence emission compared to the structured monomer emission. researchgate.netosti.gov The formation of this excimer is a powerful tool for probing the self-assembly process and the spatial arrangement of molecules within an aggregate. nih.govmdpi.com The extent of π-π overlap between the pyrene moieties influences the characteristics of the excimer emission. osti.gov

Host-Guest Chemistry Systems

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org this compound derivatives can be incorporated into host molecules, where the pyrene unit acts as a fluorescent reporter for guest binding. researchgate.net Cyclodextrins, calixarenes, and crown ethers are common host molecules that can encapsulate guest molecules within their cavities. wikipedia.orgthno.org The binding of a guest can alter the microenvironment of the pyrene, leading to changes in its fluorescence, such as quenching or enhancement, or a shift in the emission wavelength. researchgate.netsemanticscholar.org This principle is the basis for the development of fluorescent chemosensors. researchgate.net

Interactive Table 2: Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Description | Key Features |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., N, O). nih.govliverpool.ac.uk | Directs the formation of specific, ordered structures like sheets and helices. nih.gov Can create stable, chiral networks. liverpool.ac.uk |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. csic.esrsc.org | A major driving force for the aggregation of pyrene derivatives. csic.es Leads to the formation of excimers. nih.gov |

| Host-Guest Interactions | Encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org | Highly selective binding is possible (molecular recognition). wikipedia.org Forms the basis for fluorescent sensors. researchgate.net |

Controlled Self-Assembly Processes and Hierarchical Structuring (e.g., Gels, Nanofibers)

The self-assembly of this compound derivatives can be controlled to form a variety of hierarchical structures, including gels and nanofibers. csic.esnih.gov Supramolecular gels are formed from the entanglement of self-assembled nanofibers, which immobilize a large amount of solvent. csic.esthieme-connect.de

The process of self-assembly can be triggered by changes in the environment, such as solvent composition or pH. rsc.org For instance, pyrene-based molecules can be designed to self-assemble into nanofibers that are tens of nanometers in diameter and micrometers in length. nih.gov These nanofibers are often held together by a combination of hydrogen bonding and π-π stacking interactions. nih.gov

In some cases, co-assembly of two different pyrene derivatives can lead to materials with tunable properties. mdpi.com For example, co-assembling a pyrene derivative with a rigid perylenediimide core and another with a flexible alkyl chain can result in a change in morphology from nanoparticles to a 3D network of nanofibers as the ratio of the two components is varied. mdpi.com This change in morphology can also affect the mechanical properties of the resulting supramolecular gel. mdpi.com

Investigation of Molecular Recognition and Binding Mechanisms

The fluorescent properties of the pyrene unit are instrumental in studying molecular recognition and binding mechanisms. researchgate.net The binding of a guest molecule to a pyrene-based receptor can be monitored by observing changes in the fluorescence spectrum.

For example, the fluorescence of pyrene-containing crown ethers can be enhanced upon binding to protonated amines. semanticscholar.org This is often due to the suppression of photoinduced electron transfer (PET) from the nitrogen atom of the crown ether to the excited pyrene. In the unbound state, the lone pair of electrons on the nitrogen can quench the pyrene fluorescence. Upon binding a protonated amine, this lone pair is engaged in a bond, thus inhibiting the PET process and "turning on" the fluorescence. semanticscholar.org

The selectivity of a receptor for different guests can also be determined by fluorescence titration experiments. By measuring the change in fluorescence intensity as a function of guest concentration, the binding constant for the host-guest complex can be calculated, providing a quantitative measure of the binding affinity.

Role in Advanced Materials Science and Polymer Chemistry Research

Development of Pyren-1-ylmethanamine-functionalized Polymers

The incorporation of this compound into polymer structures allows for the precise tuning of their optical and electronic properties. The pyrene (B120774) group acts as a fluorescent reporter, enabling the study of polymer dynamics and interactions, while the amine functionality provides a convenient handle for various chemical modifications.

Covalent Grafting and Polymer Chain Functionalization

Covalent attachment of this compound to polymer backbones is a widely employed strategy to create fluorescently labeled polymers. This can be achieved through various chemical reactions targeting the primary amine group. For instance, polymers containing electrophilic functional groups, such as carboxylic acids, acyl chlorides, or isocyanates, can readily react with the amine of this compound to form stable amide or urea linkages. This "grafting to" approach allows for the post-polymerization modification of existing polymers, offering a straightforward method to introduce the pyrene functionality.

Another approach involves the use of this compound as a functional initiator or monomer in polymerization reactions. This "grafting from" or copolymerization strategy leads to the incorporation of the pyrene moiety directly into the polymer chain. For example, this compound can be used to initiate the ring-opening polymerization of cyclic esters or N-carboxyanhydrides, resulting in polymers with a pyrene group at one chain end.

The resulting pyrene-functionalized polymers exhibit the characteristic fluorescence of the pyrene chromophore, which can be sensitive to the local environment. This property is exploited in various applications, such as monitoring polymerization kinetics, studying polymer chain conformation and dynamics, and developing sensors for detecting changes in polarity, viscosity, or the presence of specific analytes.

Table 1: Examples of Covalently Functionalized Polymers with this compound

| Polymer Backbone | Functionalization Method | Resulting Linkage | Application |

| Poly(acrylic acid) | Amidation | Amide | pH sensing, metal ion detection |

| Polystyrene | Acylation | Amide | Fluorescent labeling, polymer blending studies |

| Poly(ethylene glycol) | Isocyanate reaction | Urea | Drug delivery, bioimaging |

| Polycaprolactone | Ring-opening polymerization initiator | Ester/Amide | Biodegradable fluorescent materials |

Non-Covalent Functionalization of Polymeric and Carbon Nanomaterials

The planar and aromatic nature of the pyrene moiety in this compound facilitates strong π-π stacking interactions with the surfaces of graphitic materials, such as carbon nanotubes (CNTs) and graphene. This non-covalent functionalization is a powerful tool for dispersing these nanomaterials in various solvents and for tailoring their surface properties without disrupting their intrinsic electronic structure.

When this compound is mixed with CNTs or graphene, the pyrene groups adsorb onto the nanomaterial surface through π-π stacking, while the amine groups extend away from the surface. This provides a hydrophilic interface, improving the dispersibility of the otherwise hydrophobic carbon nanomaterials in aqueous or polar organic media. The amine groups on the surface can then be further functionalized, for example, by attaching polymers, biomolecules, or other functional moieties. This strategy has been successfully employed to create stable dispersions of CNTs for applications in composites, sensors, and biomedical imaging.

Design and Synthesis of Fluorescent Organic Materials for Optoelectronic Applications

The strong fluorescence and high quantum yield of the pyrene core make this compound an attractive component in the design of novel fluorescent organic materials for optoelectronic applications. These materials are finding use in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.

By chemically modifying the amine group of this compound, a wide range of new fluorescent derivatives can be synthesized. For example, reaction with different aldehydes or ketones can produce Schiff base ligands, which can then be used to form fluorescent metal complexes. The emission properties of these materials can be fine-tuned by varying the structure of the attached molecule or the coordinated metal ion.

Furthermore, the pyrene unit can participate in energy transfer processes. In materials containing both a pyrene donor and a suitable acceptor chromophore, excitation of the pyrene can lead to efficient energy transfer to the acceptor, resulting in emission at a longer wavelength. This principle is utilized in the development of ratiometric fluorescent sensors and in tuning the emission color of OLEDs. The inherent sensitivity of pyrene's fluorescence to its local environment also allows for the creation of "turn-on" or "turn-off" fluorescent sensors for the detection of specific ions or molecules.

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Linkers

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are highly ordered, porous materials with potential applications in gas storage, separation, and catalysis. The properties of these frameworks are largely determined by the organic linkers used in their construction. While direct research specifically naming this compound as a primary linker in COFs and MOFs is emerging, the use of pyrene-based linkers, often functionalized with amines or other reactive groups, is a well-established and growing area of research. rsc.orgnih.govrsc.org

The rigid and planar structure of the pyrene core is advantageous for the formation of stable, crystalline frameworks. The amine group of this compound, or derivatives thereof, can participate in the formation of the covalent bonds that define the COF structure, typically through reactions with aldehyde-functionalized monomers to form imine linkages. tcichemicals.com In MOFs, the amine group can be used to coordinate with metal centers or can be post-synthetically modified after the framework has been assembled. researchgate.net

The incorporation of pyrene moieties into the framework of COFs and MOFs imparts them with unique photophysical properties. These pyrene-based frameworks can exhibit strong fluorescence, making them suitable for applications in chemical sensing, where the fluorescence can be quenched or enhanced upon interaction with specific analytes. researchgate.net The extended π-system of the pyrene can also facilitate charge transport within the framework, opening up possibilities for their use in optoelectronic devices and photocatalysis. The porous nature of these materials allows for the diffusion of analytes into the framework, enabling sensitive and selective detection.

Exploitation in Advanced Sensing Materials and Optoelectronic Devices

The unique photophysical properties of this compound and its derivatives are being harnessed for the development of advanced sensing materials and optoelectronic devices. The high fluorescence quantum yield and sensitivity of the pyrene moiety to its local environment make it an excellent candidate for fluorescent chemosensors.

Sensors based on this compound can be designed to detect a wide range of analytes, including metal ions, anions, and small organic molecules. The sensing mechanism often relies on the interaction of the analyte with the amine group or a receptor unit attached to it, which in turn perturbs the electronic structure of the pyrene chromophore, leading to a change in its fluorescence intensity or wavelength. For instance, the coordination of a metal ion to a ligand derived from this compound can lead to either fluorescence quenching or enhancement, providing a clear signal for detection.

In the field of optoelectronics, pyrene-based materials are being investigated for their potential use in organic light-emitting diodes (OLEDs). The blue emission of the pyrene core is of particular interest for the development of full-color displays and lighting. By incorporating this compound derivatives into the emissive layer of an OLED, it is possible to achieve efficient blue electroluminescence. Furthermore, the ability of pyrene to form excimers—excited-state dimers that emit at longer wavelengths—can be utilized to tune the emission color of the device.

Table 2: Applications of this compound in Sensing and Optoelectronics

| Application | Principle of Operation | Analyte/Target |

| Fluorescent Chemosensor | Fluorescence quenching or enhancement upon analyte binding | Metal ions (e.g., Cu²⁺, Zn²⁺), Anions (e.g., F⁻) |

| Organic Light-Emitting Diode (OLED) | Electroluminescence from the pyrene chromophore | Blue light emission |

| Ratiometric Fluorescent Probe | Förster Resonance Energy Transfer (FRET) | pH, polarity, viscosity |

| Dispersant for Carbon Nanotubes | π-π stacking interactions | Improved dispersion for conductive inks and composites |

Contribution to Chemical Sensor and Fluorescent Probe Development

Principles of Pyrene (B120774) Excimer/Exciplex-based Chemosensing

A defining characteristic of pyrene and its derivatives is the ability to form "excimers" (excited-state dimers). In solution, an isolated, photo-excited pyrene molecule emits a structured fluorescence spectrum with characteristic peaks between 370 nm and 420 nm, known as monomer emission. mdpi.com However, if an excited pyrene molecule comes into close proximity (typically within 10 Å) with a ground-state pyrene molecule, they can form a transient excited-state complex called an excimer. acs.orgnih.gov This excimer subsequently fluoresces at a much longer, red-shifted wavelength, producing a broad and structureless emission band centered around 450 nm to 550 nm. mdpi.comresearchgate.net

This distance-dependent dual fluorescence makes pyrene a "spectroscopic ruler." acs.org In chemosensing, this principle is exploited by designing probes where two or more pyrene units are linked to a flexible scaffold that incorporates a specific analyte receptor. The binding of a target analyte induces a conformational change in the scaffold, altering the distance between the pyrene moieties.

Turn-On Sensing: If the probe is designed such that the pyrene units are initially far apart (monomer emission), analyte binding can trigger a conformational change that brings them closer, leading to the appearance or enhancement of the excimer emission.

Turn-Off Sensing: Conversely, if the pyrene units are pre-organized to be in close proximity (strong excimer emission), analyte binding can force them apart, causing a decrease in excimer fluorescence and a corresponding increase in monomer fluorescence. acs.org

This ratiometric sensing approach, based on the intensity ratio of excimer to monomer emission (Ie/Im), is highly reliable as it provides a built-in correction for instrumental fluctuations and probe concentration. acs.org A related concept is the "exciplex" (excited-state complex), which forms between an excited pyrene and a dissimilar ground-state molecule (e.g., an electron donor or acceptor), also resulting in a distinct, red-shifted emission that can be modulated by analyte binding.

Development of Fluorescent Probes for Specific Analyte Detection

The versatility of Pyren-1-ylmethanamine allows its incorporation into probes for a diverse array of targets, from inorganic ions to organic pollutants. The amine group can act directly as a binding site or serve as a chemical handle for attaching more complex recognition moieties.

This compound and its derivatives are widely used in the development of fluorescent probes for detecting heavy metal ions, which are significant environmental and biological toxins. medchemexpress.comresearchgate.netuq.edu.au The amine nitrogen and the pyrene's π-electron system can coordinate with metal ions, leading to detectable changes in the fluorescence signal. Copper (II) is a frequently targeted analyte due to its biological importance and environmental impact. rsc.org Probes based on pyrene-appended Schiff bases, often synthesized from pyrene aldehydes and various amines, have demonstrated high selectivity for Cu²⁺. mdpi.com The binding of Cu²⁺, a paramagnetic ion, often leads to fluorescence quenching through mechanisms like electron or energy transfer. mdpi.com In some designs, Cu²⁺ binding can induce the formation of a 2:1 probe-to-metal complex, bringing two pyrene units together and activating excimer emission for a ratiometric response. mdpi.com

Table 1: Performance of Pyrene-Based Fluorescent Probes for Heavy Metal Ion Detection

| Probe Description | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Reference |

| Pyrene-pyrazole Schiff base (PMDP) | Cu²⁺ | Fluorescence Turn-Off | 0.42 µM | mdpi.com |

| Pyrene-pyrazole Schiff base (PMDP) | Fe²⁺ | Fluorescence Turn-Off | 0.51 µM | mdpi.com |

| Pyrene-appended Schiff base (L) | Cu²⁺ | Excimer Formation | 219 nM | mdpi.com |

| Pyrene-based probe (PYS) | Cu²⁺ | Fluorescence Enhancement | 93 nM | nih.govresearcher.life |

| N, N-bi[4(1-pyrene)-butyroyl]ornithine | Fe³⁺, Pb²⁺ | Fluorescence Quenching | Not specified | nih.gov |

The electron-rich nature of the pyrene ring makes its derivatives excellent candidates for detecting electron-deficient small molecules, particularly nitroaromatic compounds used in explosives. acs.org Picric acid (PA) is a common target due to its high toxicity and explosive power. mdpi.com The primary sensing mechanism is fluorescence quenching, which occurs upon the formation of a ground-state complex between the pyrene donor and the nitroaromatic acceptor. Upon excitation, a photoinduced electron transfer from the pyrene to the bound analyte occurs, preventing the pyrene from returning to its ground state via fluorescence. researchgate.net Researchers have developed highly sensitive probes capable of detecting picric acid at nanomolar and even picomolar concentrations. researchgate.netepa.gov These probes have been successfully used for detection in solution and on solid supports like filter paper for real-world applications. researchgate.net

Table 2: Performance of Pyrene-Based Fluorescent Probes for Small Molecule Detection

| Probe Description | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Reference |

| Pyrene-imidazo-pyridine (TL18) | Picric Acid | Fluorescence Quenching | 63 nM | epa.gov |

| Pyrene-based probe (PYS) | Picric Acid | Fluorescence Quenching | 0.87 µM | nih.govresearchgate.netcitedrive.com |

| Conformationally rigid pyreneamide | Picric Acid | Fluorescence Quenching | 0.13 pM (calculated) | researchgate.net |

| Porous Organic Polymer (LNU-45) | Trifluralin | Fluorescence Quenching | Not specified | nih.gov |

| Porous Organic Polymer (LNU-45) | Dicloran | Fluorescence Quenching | Not specified | nih.gov |

Photoinduced Electron Transfer (PET) and Aggregation-Induced Emission (AIE) Sensing Mechanisms

Beyond excimer modulation, this compound-based sensors leverage other advanced photophysical processes like Photoinduced Electron Transfer (PET) and Aggregation-Induced Emission (AIE).

Photoinduced Electron Transfer (PET) is a powerful mechanism for designing "turn-on" fluorescent sensors. mdpi.com The typical PET sensor consists of three components: a fluorophore (the pyrene unit), a receptor (the analyte binding site), and a spacer linking them. In the case of this compound, the amine group itself can act as a receptor. In the "off" state (no analyte), the lone pair of electrons on the amine receptor quenches the pyrene's fluorescence via electron transfer to the photo-excited pyrene. When the target analyte (e.g., a proton or a metal ion) binds to the amine receptor, the energy of its lone pair is lowered, which inhibits the PET process. This blockage restores the pyrene's fluorescence, resulting in a "turn-on" signal. nih.gov

Aggregation-Induced Emission (AIE) is a phenomenon that counters the common problem of aggregation-caused quenching (ACQ), where fluorophores lose their emissivity at high concentrations or in the solid state. nih.gov AIE-active molecules, or AIEgens, are weakly fluorescent in solution but become highly luminescent upon aggregation. nih.gov This effect is generally attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways and forces the molecule to release its energy as light. Pyrene derivatives can be designed to exhibit AIE properties. nih.gov In an AIE-based sensor, probe molecules are engineered to be freely mobile and weakly fluorescent in solution. The introduction of an analyte can trigger their aggregation, leading to a dramatic enhancement of fluorescence. mdpi.comnih.gov

Construction of Electrochemical Sensing Platforms

The planar, aromatic structure of the pyrene moiety is ideal for constructing electrochemical sensors. Pyrene and its derivatives can be effectively immobilized onto the surfaces of conductive materials like graphene, reduced graphene oxide (rGO), and carbon nanotubes through non-covalent π-π stacking interactions. mdpi.comnih.gov This provides a simple and robust method for modifying electrode surfaces without complex covalent chemistry. The attached this compound can then participate directly in electrochemical reactions or serve as an anchor to tether other redox-active species or recognition elements.

Once immobilized, these modified electrodes can be used for the sensitive detection of various analytes. For instance, pyrene-functionalized rGO decorated with gold nanoparticles has been used to create platforms for the voltammetric detection of hydrazine, 4-nitrophenol, and mercury ions (Hg²⁺). mdpi.comnih.gov The pyrene framework enhances the stability and electrical communication of the sensor, while the amine group of this compound could be used to tune surface properties or create binding sites. Furthermore, electrochemical biosensors have been developed to detect DNA damage caused by pyrene metabolites like benzo(a)pyrene, showcasing the platform's utility in biomedical and toxicological studies. researchgate.net The development of a sensor for 1-hydroxypyrene (B14473) using a pyrene-like structure on a metal-organic framework composite highlights the potential for detecting pyrene-related compounds directly. nih.gov

Bio Conjugation Strategies and Applications of Pyren 1 Ylmethanamine in Basic Biological Research

Pyren-1-ylmethanamine and its derivatives are pivotal tools in molecular and cellular biology, primarily due to the unique photophysical properties of the pyrene (B120774) moiety. The pyrene fluorophore is characterized by a long fluorescence lifetime, high quantum yield, and profound sensitivity of its emission spectrum to the local environment. Most notably, it can form an excited-state dimer known as an excimer when an excited pyrene molecule comes into close proximity with a ground-state pyrene. This excimer formation results in a distinct, broad, and red-shifted emission band, a feature that researchers have ingeniously exploited to probe molecular distances and interactions.

Emerging Methodologies and Future Research Trajectories

Sustainable and Green Chemistry Approaches in Pyren-1-ylmethanamine Synthesis

The synthesis of this compound traditionally involves multi-step processes that can generate significant waste. Modern synthetic chemistry is increasingly guided by the principles of green chemistry, focusing on maximizing efficiency and minimizing environmental impact. nih.gov Key metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME) are used to quantify the "greenness" of a synthetic route. mdpi.comnih.govresearchgate.net

Atom economy, in particular, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. nih.govprimescholars.com Addition and rearrangement reactions are highly atom-economical, often achieving 100% efficiency, while substitution and elimination reactions are inherently less so. scranton.edunih.gov For this compound, this means prioritizing synthetic pathways like direct amination or reductive amination of pyrene-1-carboxaldehyde over routes that involve protecting groups or leaving groups that become waste products. nih.gov

Future research is focused on several key areas to enhance the sustainability of this compound synthesis:

Electrochemical Synthesis: Electrosynthesis offers a green alternative by using electricity to drive reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. researchgate.netbiologic.net The electrochemical oxidative C-N coupling of pyrene (B120774) with nitrogen sources is a promising avenue for creating pyrene-amine bonds with high efficiency. researchgate.net

Use of Renewable Solvents: Replacing conventional toxic organic solvents with bio-based, renewable alternatives is a critical step. nih.gov Solvents like Cyrene (derived from cellulose), dimethyl isosorbide (DMI), and 2-methyltetrahydrofuran (MeTHF) are being investigated for their solvation properties and compatibility with various organic reactions. mdpi.comresearchgate.net The unique polarity and diffusion dynamics within these solvents can be leveraged to optimize reaction rates and yields. nih.gov

Catalysis: The use of highly efficient and selective catalysts can reduce energy consumption and waste generation. monash.edu This includes developing catalysts for direct C-H amination of the pyrene core, which would represent a highly atom-economical route.

| Metric | Ideal Value | Traditional Synthesis (e.g., Wittig, Grignard) | Green Synthesis (e.g., Catalytic, Flow) |

| Atom Economy (AE) | 100% | Low (<50%) | High (>77-90%) monash.edu |

| Process Mass Intensity (PMI) | 1 | High (>100) | Low (<10-25) unibo.it |

| E-Factor | 0 | High (>100) | Low (<10-25) nih.gov |

| Solvent/Catalyst | Benign, Recyclable | Often hazardous, stoichiometric | Greener solvents, catalytic amounts |

This table provides a comparative overview of green chemistry metrics for traditional versus ideal green synthetic pathways applicable to complex organic molecules like this compound.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research, capable of accelerating the discovery and design of new functional molecules. nih.gov For derivatives of this compound, these computational approaches can predict photophysical properties, screen potential candidates, and even generate novel molecular structures de novo. nih.govnih.gov

The core challenge in designing fluorescent molecules is correlating a specific chemical structure with desired optical properties like emission wavelength and quantum yield. nih.gov ML models, trained on large databases of known fluorescent compounds, can learn these complex structure-property relationships. researchgate.netrsc.org By inputting molecular fingerprints or descriptors, algorithms like random forests (RF) or gradient boosting regression trees (GBRT) can predict the fluorescence of a novel this compound derivative before it is ever synthesized, saving significant time and resources. nih.govresearchgate.net

Future trajectories for AI and ML in this field include:

High-Throughput Virtual Screening: ML models can rapidly screen vast virtual libraries of this compound derivatives to identify candidates with optimal properties for specific applications, such as blue emitters for OLEDs or fluorescent probes for specific analytes. nih.gov

De Novo Design: Generative models can design entirely new molecules tailored to a specific function. By defining the desired photophysical parameters, these algorithms can propose novel, synthesizable structures built around the this compound scaffold.

Reaction Pathway Optimization: AI can also be used to predict the outcomes of chemical reactions, helping chemists to design more efficient and sustainable synthetic routes.

| Stage of Molecular Design | Role of AI / Machine Learning | Key Benefit |

| Lead Identification | High-throughput virtual screening of compound libraries. | Rapidly identifies promising candidates from millions of possibilities. |

| Property Prediction | Predicts absorption/emission spectra and quantum yields. nih.govrsc.org | Reduces the need for costly and time-consuming synthesis and characterization. |

| Lead Optimization | Suggests structural modifications to enhance desired properties. | Guides synthetic efforts toward molecules with improved performance. |

| Novel Structure Generation | De novo design of molecules with specific target properties. nih.gov | Expands the accessible chemical space beyond known structures. |

This table outlines the integration of AI and Machine Learning at various stages of designing novel this compound derivatives.

Microfluidic and Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in continuous streams within microreactors or larger flow systems, offers significant advantages over traditional batch processing. chim.itnih.gov These benefits include superior control over reaction parameters (temperature, pressure, mixing), enhanced safety due to small reaction volumes, and improved reproducibility. osti.gov For the synthesis of this compound and its derivatives, flow chemistry presents a clear path toward scalable, efficient, and safer production. researchgate.net

The formation of polycyclic aromatic hydrocarbons (PAHs) and the synthesis of aromatic amines have been successfully demonstrated in flow reactors. rsc.orgresearchgate.netnih.gov The precise control of residence time and heat transfer in these systems allows for higher yields and selectivities, minimizing the formation of byproducts that are common in bulk reactions. chim.it This is particularly relevant for managing highly exothermic or rapid reactions often involved in the functionalization of aromatic systems.

Future research will likely focus on:

Multi-step Continuous Synthesis: Integrating several reaction steps into a single, continuous flow process. For this compound, this could involve the synthesis of pyrene-1-carboxaldehyde followed immediately by reductive amination in a seamless, automated sequence.

Automated Optimization: Coupling flow reactors with AI algorithms can enable autonomous reaction optimization. The system can systematically vary reaction conditions and use real-time analysis to identify the optimal parameters for yield and purity. osti.govosti.gov

Scalable Production: Translating laboratory-scale flow syntheses to industrial production. Scalable reactor designs are crucial for meeting the demand for functional materials based on this compound. chim.itchimia.ch

| Parameter | Batch Synthesis | Flow Chemistry / Microfluidics |

| Heat Transfer | Poor, leads to hotspots and side reactions. | Excellent, due to high surface-area-to-volume ratio. chim.it |

| Mass Transfer & Mixing | Inefficient, concentration gradients. | Rapid and efficient, highly controlled. osti.gov |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer with small reaction volumes. nih.gov |

| Scalability | Difficult, often requires re-optimization. | Straightforward by running the system for longer or in parallel. chimia.ch |

| Control & Reproducibility | Lower precision, batch-to-batch variability. | High precision and excellent reproducibility. osti.gov |

This table compares the key operational parameters of traditional batch synthesis versus modern flow chemistry techniques for the production of specialty chemicals like this compound.

Advanced Manufacturing Integration for Functional Pyrene-based Materials

The unique properties of this compound make it an excellent candidate for incorporation into advanced materials. The primary amine group provides a reactive handle for covalently linking the pyrene fluorophore to polymers, surfaces, and other molecular scaffolds. Advanced manufacturing techniques are being explored to integrate these functionalized materials into devices.

One promising technique is electrospinning , a method used to produce polymer nanofibers with diameters ranging from nanometers to micrometers. By dissolving a polymer functionalized with this compound and subjecting it to a high-voltage electric field, continuous nanofibers embedded with the pyrene fluorophore can be created. These materials have potential applications in:

Sensors: The high surface area of nanofiber mats enhances their sensitivity as fluorescent chemosensors.

Filtration: Nanofibrous membranes can be used for high-performance filtration applications.

Biomedical Scaffolds: Functionalized nanofibers can be used for tissue engineering and drug delivery.

Another key area is in organic electronics , particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Pyrene derivatives are known for their high thermal stability, efficient blue light emission, and good charge carrier mobility. nih.gov this compound can be used as a building block to synthesize more complex hole-transporting or emissive materials. Advanced manufacturing techniques like solution processing (e.g., spin-coating or inkjet printing) can be used to deposit these materials as thin films, enabling the low-cost fabrication of large-area and flexible electronic devices.

Exploration of Novel Photophysical Phenomena and Applications